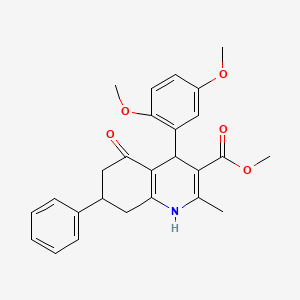![molecular formula C16H19NO3 B5091805 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as EACC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. EACC is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT has been shown to have anti-tumor effects, making EACC a promising candidate for the development of new cancer therapies.
Wirkmechanismus
NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is important for the function of many proteins, including those involved in cancer cell growth and survival. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid disrupts this process, leading to the degradation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the activation of the Akt signaling pathway, which is involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not causing harm to healthy cells.
Zukünftige Richtungen
There are several potential future directions for research on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new cancer therapies based on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NMT inhibitors. Another area of interest is the study of the mechanisms of NMT inhibition by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, which could lead to a better understanding of the role of NMT in cancer cell growth and survival. Additionally, the development of new synthetic methods for 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid could lead to improvements in its yield and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of ethyl 3-aminobenzoate with cyclohexanone to form the intermediate ethyl 3-(cyclohex-2-en-1-ylidene)aminobenzoate. This intermediate is then reacted with 3-ethylphenyl isocyanate to form 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in cancer research. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This selectivity makes 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid a promising candidate for the development of new cancer therapies. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the growth of tumors in animal models, further supporting its potential as a cancer treatment.
Eigenschaften
IUPAC Name |
6-[(3-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(19)20/h3-7,10,13-14H,2,8-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJRHZKWIGIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)


![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)
